

Comparative analysis of N-Boc-proline diastereoisomers.

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Compound of Interest					
Compound Name:	N-Boc-D-proline				
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A comprehensive comparative analysis of N-Boc-proline diastereoisomers is crucial for researchers, scientists, and drug development professionals. The spatial arrangement of substituents in these proline analogs significantly influences their physicochemical properties, conformational preferences, and, ultimately, their biological activity and utility in synthesis. This guide provides an objective comparison of various N-Boc-proline diastereoisomers, supported by experimental data and detailed methodologies.

Physicochemical Properties

The physical and chemical properties of N-Boc-proline diastereoisomers can vary significantly, impacting their solubility, reactivity, and incorporation into peptides. Below is a summary of key quantitative data for several common diastereoisomers.



Property	N-Boc-L- proline	N-Boc-D- proline	N-Boc-cis-4- hydroxy-L- proline	N-Boc-trans-4- hydroxy-L- proline
Molecular Formula	C10H17NO4	C10H17NO4	C10H17NO5	C10H17NO5
Molecular Weight	215.25 g/mol [1]	215.25 g/mol [2]	231.25 g/mol [3]	231.25 g/mol
Melting Point	133-135 °C[4]	134-137 °C	146 °C (decomposes)	123-127 °C
Optical Rotation	-60.5° (c=1, acetic acid)	+60° (c=2, acetic acid)	-50.0±3° (c=0.67, methanol)	-76.5° (c=1, methanol)
Solubility	Soluble in acetic acid	Soluble in acetic acid	Soluble in methanol	Soluble in methanol
Appearance	White crystalline powder	White to off-white powder	Solid	White to off-white powder
CAS Number	15761-39-4	37784-17-1	87691-27-8	51033-45-7

Impact of Stereochemistry on Conformation and Properties

The stereochemistry of proline residues, particularly at the C4 position, has a profound impact on the conformation of the pyrrolidine ring and the cis-trans isomerization of the amide bond.

- Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two preferred puckered conformations: Cy-endo (exo pucker) and Cy-exo (endo pucker). The nature and stereochemistry of substituents can favor one pucker over the other, which in turn influences the overall conformation of peptides containing these residues.
- Cis-Trans Isomerization: The amide bond preceding a proline residue can exist in either a cis
 or trans conformation. The energy barrier for isomerization is relatively high, making this a
 slow process on the NMR timescale. The substitution pattern on the proline ring can alter the
 equilibrium between the cis and trans isomers, which is critical for protein folding and



biological recognition. For instance, electron-withdrawing groups can influence the amide bond conformation through stereoelectronic effects.

Applications in Research and Drug Development

N-Boc-proline diastereoisomers are valuable building blocks in medicinal chemistry and peptide science. The specific stereoisomer is often critical for achieving the desired biological activity.

- Peptide Synthesis: As conformationally constrained amino acids, proline analogs are used to introduce specific turns or rigid structures into peptides, thereby modulating their biological activity and stability.
- Drug Discovery:
 - Ledipasvir: The synthesis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, utilizes a derivative of N-Boc-proline.
 - MRTX1133: Key intermediates for this KRAS G12C inhibitor are prepared using N-Boc-4carbonyl-L-proline methyl ester.
 - PROTACs and ADC Linkers: N-Boc-cis-4-hydroxy-L-proline serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs).
- Asymmetric Catalysis: Chiral proline derivatives are employed as catalysts in various asymmetric reactions.

Experimental Protocols

Differentiation of N-Boc-proline Diastereoisomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to distinguish between diastereoisomers based on differences in the chemical shifts and coupling constants of their respective nuclei.

Objective: To differentiate between cis and trans isomers of a substituted N-Boc-proline derivative in solution.



Materials:

- N-Boc-proline diastereomer sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the N-Boc-proline diastereomer in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - The presence of two distinct sets of resonances for the proline ring protons and the Boc group protons is indicative of the presence of both cis and trans amide bond isomers in slow exchange.
 - Integrate the signals corresponding to a specific proton in both isomers to determine the cis/trans ratio.
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum.
 - The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization. This difference can be used to confirm the presence of both isomers.
- 2D NMR Spectroscopy (Optional but Recommended):



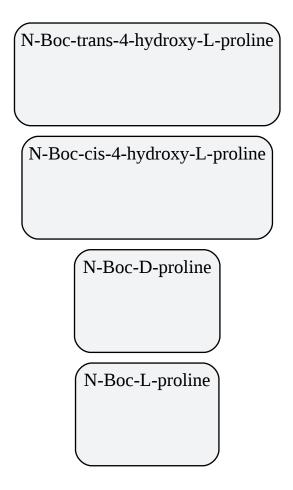
- COSY (Correlation Spectroscopy): To establish the connectivity of protons within each isomer.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of signals for each isomer.
- o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for unambiguously distinguishing between cis and trans isomers. For the trans isomer, a cross-peak is expected between the α-proton of proline and the α-proton of the preceding residue (or the Boc group protons). For the cis isomer, a cross-peak is observed between the α-proton of proline and the δ-protons of the proline ring.

Data Analysis:

- Assign the chemical shifts for the protons and carbons of each isomer.
- Calculate the cis/trans isomer ratio from the integration of well-resolved signals in the ¹H NMR spectrum.
- Analyze the NOESY/ROESY data to confirm the stereochemical assignment of the cis and trans isomers.

Visualizations

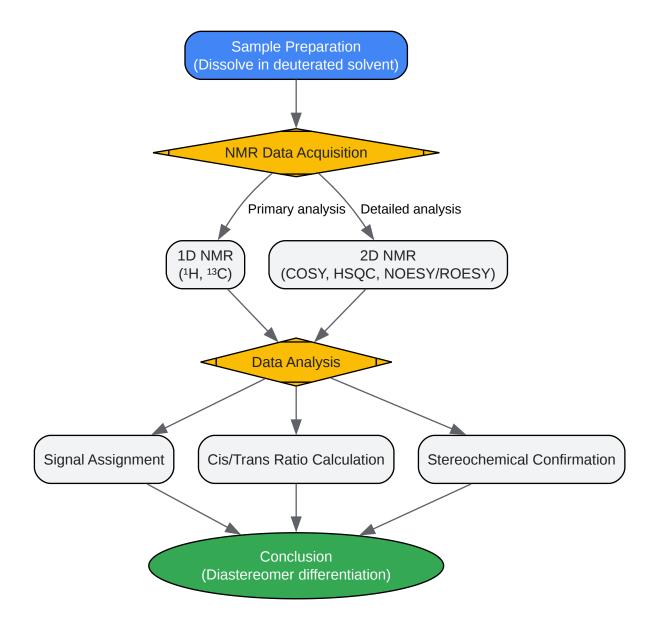




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Caption: Chemical structures of common N-Boc-proline diastereoisomers.





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